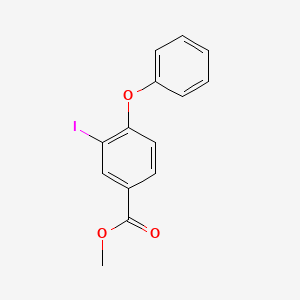

Methyl 3-iodo-4-phenoxybenzoate

CAS No.: 100725-29-9

Cat. No.: VC5992181

Molecular Formula: C14H11IO3

Molecular Weight: 354.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100725-29-9 |

|---|---|

| Molecular Formula | C14H11IO3 |

| Molecular Weight | 354.143 |

| IUPAC Name | methyl 3-iodo-4-phenoxybenzoate |

| Standard InChI | InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |

| Standard InChI Key | GVEOVGCAYLUZEZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I |

Introduction

Chemical Identification and Structural Analysis

Methyl 3-iodo-4-phenoxybenzoate is systematically named as methyl 3-iodo-4-(phenyloxy)benzoate under IUPAC nomenclature. The compound’s structure comprises a benzoic acid methyl ester backbone with an iodine atom at the third carbon and a phenoxy group (-O-CH) at the fourth carbon of the aromatic ring . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 100725-29-9 | |

| Molecular Formula | ||

| Molecular Weight | 354.14 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | 2–8°C, sealed, dark place |

The iodine atom’s electronegativity and the phenoxy group’s steric bulk influence the compound’s reactivity, making it amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings .

Synthesis and Manufacturing

Industrial synthesis routes for Methyl 3-iodo-4-phenoxybenzoate are proprietary, but analogous compounds provide insight into potential methodologies. A common approach for iodinated benzoates involves:

-

Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-3-iodobenzoic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methoxy group .

-

Esterification: Subsequent treatment with methanol under acidic conditions to form the methyl ester .

For example, Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) is synthesized via methyl iodide-mediated methylation of 3-iodo-4-hydroxybenzoate in DMF at 60°C, achieving an 88.4% yield . Adapting this method by substituting methanol with phenol derivatives could yield the target phenoxy compound.

Advanced routes may employ palladium catalysts for functionalization. A related boronation reaction using PdCl(dppf) and triethylamine in dioxane at 80°C demonstrates the feasibility of coupling iodinated benzoates with boronates . Such methods highlight the compound’s versatility in constructing complex molecules.

Applications in Pharmaceutical and Chemical Research

Methyl 3-iodo-4-phenoxybenzoate’s primary application lies in API development, where it acts as a precursor for:

-

Antiviral and Antibiotic Agents: Iodinated aromatics are pivotal in designing inhibitors targeting viral proteases or bacterial enzymes .

-

Fluorescent Probes: The iodine atom’s heavy atom effect enhances spin-orbit coupling, making derivatives useful in fluorescence quenching studies .

-

Polymer Chemistry: As a monomer in synthesizing iodinated polymers for X-ray contrast agents .

Its role as an intermediate is underscored by its inclusion in ISO-certified manufacturing processes, ensuring batch consistency for preclinical studies .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H317) | Wear nitrile gloves and lab coat | |

| Potential eye damage | Use safety goggles | |

| Light sensitivity | Store in amber glass containers |

Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon exposure and avoiding inhalation of dust . Waste disposal must comply with local regulations for halogenated organics.

Future Directions and Research Gaps

Current literature lacks detailed pharmacokinetic or toxicological data for Methyl 3-iodo-4-phenoxybenzoate. Future studies could explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Biological Activity Screening: Evaluating standalone therapeutic potential in antimicrobial assays.

-

Green Chemistry Approaches: Optimizing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume